(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride
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Overview
Description
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity . The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
Properties
CAS No. |
639029-52-0 |
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Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-chloro-3-[(2R)-2-methylpiperazin-1-yl]pyrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
OOZROFHKFFMSJI-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2Cl.Cl |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2Cl.Cl |
Origin of Product |
United States |
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